2-sec-Butylamino-3-chloro-1,4-naphthoquinone
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Overview
Description
2-sec-Butylamino-3-chloro-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications This compound is characterized by the presence of a sec-butylamino group and a chlorine atom attached to the naphthoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butylamino-3-chloro-1,4-naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with sec-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Starting Material: 2,3-dichloro-1,4-naphthoquinone.
Reagent: sec-butylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-sec-Butylamino-3-chloro-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
2-sec-Butylamino-3-chloro-1,4-naphthoquinone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various naphthoquinone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-sec-Butylamino-3-chloro-1,4-naphthoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound effective against cancer cells and microorganisms. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-chloro-1,4-naphthoquinone: Similar structure but with an amino group instead of a sec-butylamino group.
2-methylamino-3-chloro-1,4-naphthoquinone: Similar structure but with a methylamino group.
2-ethylamino-3-chloro-1,4-naphthoquinone: Similar structure but with an ethylamino group.
Uniqueness
2-sec-Butylamino-3-chloro-1,4-naphthoquinone is unique due to the presence of the sec-butylamino group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
22272-32-8 |
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Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14ClNO2/c1-3-8(2)16-12-11(15)13(17)9-6-4-5-7-10(9)14(12)18/h4-8,16H,3H2,1-2H3 |
InChI Key |
HDXVNLIHACWOKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
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